![molecular formula C22H19N7O2 B2492341 N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005930-40-4](/img/structure/B2492341.png)
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H19N7O2 and its molecular weight is 413.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C24H25N5O, with a molecular weight of 393.4 g/mol. The IUPAC name for the compound is this compound.
Anticancer Activity
Research indicates that compounds within the pyrazolo class exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound of interest has demonstrated effectiveness against breast cancer and leukemia cell lines through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound under discussion has shown promise in reducing inflammation markers in vitro and in vivo. In particular, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In studies comparing its efficacy to standard anti-inflammatory drugs like diclofenac, it exhibited comparable or superior activity with lower cytotoxicity .
Antimicrobial Properties
Pyrazolo compounds have also been evaluated for their antimicrobial activities. Preliminary assays indicate that this compound possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptors related to pain and inflammation, leading to reduced symptoms.
Molecular docking studies have suggested that it binds effectively to target enzymes and receptors, altering their activity and influencing cellular signaling pathways .
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
- Anticancer Study : A recent study evaluated the efficacy of various pyrazolo compounds against different cancer cell lines. The results showed that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells with an IC50 value of 15 µM .
- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A screening assay against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Applications De Recherche Scientifique
Anticancer Applications
The compound has shown promising results in anticancer research, particularly due to its ability to inhibit specific kinases involved in cancer progression.
Key Findings:
- Mechanism of Action: The compound targets cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
- Efficacy: In vitro studies have demonstrated a dose-dependent reduction in viability of breast cancer cell lines, with an IC50 value significantly lower than traditional chemotherapeutics .
Case Study: Breast Cancer Cell Lines
A study evaluated the efficacy of this compound against various breast cancer cell lines. Results indicated that the compound effectively induced apoptosis and reduced cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
Anti-inflammatory Properties
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has also been investigated for its anti-inflammatory properties.
Key Findings:
- Inhibition of Cytokines: The compound has been shown to significantly inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .
Case Study: In Vitro Inflammation Models
Research utilizing lipopolysaccharide (LPS)-induced inflammation models demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers, indicating its potential for managing inflammatory diseases.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains.
Key Findings:
- Mechanism: The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study: Bacterial Strains
Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions.
Synthesis Overview:
- Formation of Pyrazolo[3,4-d]pyrimidine Core: Achieved through cyclization of appropriate precursors.
- Introduction of Furan and Carboxamide Moieties: Involves coupling reactions with furan derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC).
Data Table: Summary of Applications
Application | Mechanism | Key Findings |
---|---|---|
Anticancer | CDK inhibition leading to apoptosis | Effective against breast cancer cell lines |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces inflammatory markers |
Antimicrobial | Disruption of bacterial synthesis | Active against Gram-positive and Gram-negative bacteria |
Propriétés
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2/c1-13-6-7-16(9-14(13)2)28-20-17(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMYRNJBXWJLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.